(2-isocyanatoethyl)cyclopentane
Description
(2-Isocyanatoethyl)cyclopentane is an alicyclic compound featuring a cyclopentane ring substituted with an ethyl group bearing an isocyanate (-NCO) functional group. Its structure (SMILES: S=C=NCCC1CCCC1, InChIKey: YHIOIHCWPRVEPE-UHFFFAOYSA-N) highlights the isocyanate moiety’s electrophilic nature, making it reactive toward nucleophiles like amines and alcohols. This compound is primarily used in polymer synthesis (e.g., polyurethanes) and specialized organic reactions. Limited analytical data are available, as it is often supplied for early-stage research .
Properties
CAS No. |
143212-17-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isocyanatoethyl)cyclopentane typically involves the reaction of cyclopentane with ethylene oxide to form (2-hydroxyethyl)cyclopentane. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Chemical Reactions Analysis
Types of Reactions
(2-Isocyanatoethyl)cyclopentane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can be used as a monomer in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Tertiary amines and organo-tin complexes are commonly used to catalyze these reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
(2-Isocyanatoethyl)cyclopentane has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams.
Drug Development: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of advanced materials with specific properties, such as high strength and flexibility.
Mechanism of Action
The mechanism of action of (2-isocyanatoethyl)cyclopentane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas and urethanes, as well as in polymerization reactions to form polyurethanes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural Analogs and Properties
| Compound | Substituent | Functional Group Reactivity | Key Applications |
|---|---|---|---|
| (2-Isocyanatoethyl)cyclopentane | Ethyl + isocyanate | High (electrophilic NCO) | Polymer crosslinking |
| (2-Bromoethyl)cyclopentane | Ethyl + bromine | Moderate (alkylation) | Intermediate in synthesis |
| Cyclopentane phosphate | Phosphate ester | Enzyme inhibition | Antimicrobial studies |
| Saturated cyclopentane derivatives | None or alkyl groups | Low reactivity | QSAR modeling, drug design |
- Substituent Influence : The isocyanate group in this compound confers distinct reactivity compared to bromine in (2-bromoethyl)cyclopentane (alkylation vs. electrophilic addition) . Cyclopentane phosphate, with a phosphate group, inhibits Mycobacterium tuberculosis enzymes, unlike the isocyanate variant, which lacks such biological activity .
Reactivity and Degradation Pathways
- Biodegradation : Ethyl-substituted cyclopentanes (e.g., methyl- or ethyl-cyclopentane) degrade rapidly under sulfate-rich conditions, similar to unsubstituted cyclopentane. However, dimethyl-substituted isomers exhibit slower degradation due to steric hindrance .
- Oxidation : Cyclopentane derivatives form resonance-stabilized allyl radicals during oxidation, akin to cyclopentene. This contrasts with cyclohexane derivatives, which favor benzene formation via radical decomposition .
Electronic and Steric Properties
Table 2: Frontier Orbital Properties in Saturated vs. Unsaturated Derivatives
| Compound Type | HOMO Localization | LUMO Localization | Conjugation Effects |
|---|---|---|---|
| Saturated cyclopentane (e.g., 1a–1l) | Triazolothiadiazine core | Limited delocalization | Lower reactivity |
| Unsaturated cyclopentane (e.g., 2a–2l) | Extended conjugation | Full molecular span | Enhanced electrophilicity |
Industrial and Thermodynamic Performance
Table 3: Additive Performance in CO₂-Based Cycles
| Additive | Thermal Efficiency Gain (%) | Exergetic Efficiency Gain (%) |
|---|---|---|
| Cyclopentane | 7.8 | 17.3 |
| Cyclohexane | 7.3 | 18.3 |
| This compound* | ~7 (estimated) | ~17 (estimated) |
- Cyclopentane and cyclohexane show near-identical performance as CO₂ cycle additives. The isocyanate group in this compound may introduce minor efficiency deviations due to polarity differences .
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